Isofenphos-methyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

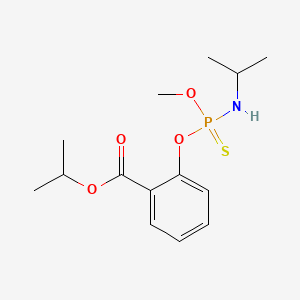

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTOWLKEARFCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912551 | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99675-03-3, 83542-84-1 | |

| Record name | Isofenphos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-ISP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-ISP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isofenphos-methyl: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-methyl (B51689) is a broad-spectrum organophosphate insecticide.[1][2] It is recognized for its efficacy against a variety of soil-dwelling and foliar pests through both contact and stomach action.[2][3][4] This technical guide provides an in-depth look at the chemical structure, CAS number, and key physicochemical properties of this compound, presenting the information in a format tailored for scientific and research applications.

Chemical Structure and CAS Number

The unique chemical structure of this compound is central to its insecticidal activity. It is characterized by a chiral phosphorus center, leading to the existence of stereoisomers.[5]

CAS Number: 99675-03-3[5][6][7][8]

IUPAC Name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate[6][9]

Below is a two-dimensional representation of the this compound chemical structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂NO₄PS | [5][7][8][10] |

| Molecular Weight | 331.37 g/mol | [5][6][8][10] |

| Appearance | Light yellow transparent oil liquid | [3] |

| Melting Point | < -12 °C | [10] |

| Refractive Index | 1.5221 | [3] |

| Purity | ≥95% | [8][10] |

Mechanism of Action

As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[5][9][11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing disruption of the nervous system in target insects, ultimately resulting in paralysis and death.[9]

Synthesis and Formulations

The commercial production of this compound involves a multi-step chemical synthesis. Key starting materials include phosphorus trichloride, isopropyl alcohol, and derivatives of salicylic (B10762653) acid. The synthesis process typically involves esterification and phosphinothioylation reactions to yield the final active compound.[5]

This compound is available in various formulations to suit different agricultural applications, including:

Analytical Methodologies

The quantification and characterization of this compound in various matrices are crucial for environmental monitoring and food safety. Chromatographic techniques are the cornerstone for its analysis.[11]

Gas Chromatography (GC):

-

GC coupled with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of thermally stable and volatile compounds like this compound.[11] It can be used for the determination of the insecticide in samples such as peppers.[1]

Liquid Chromatography (LC):

-

LC coupled with Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing pesticide residues in complex matrices.[11]

An example of an experimental protocol for the analysis of organic contaminants using ultra-high performance liquid chromatography (UHPLC) coupled with hybrid quadrupole time-of-flight mass spectrometry (QTOF MS) involves the following:

-

Mobile Phase: A gradient of water and methanol, both with 0.01% formic acid.

-

Column: Acquity C18 BEH analytical column (150 mm x 2.1 mm, 1.7 µm) at 60 °C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 50 µL.

-

Ionization: Positive and negative ionization modes with capillary voltages of 3.5 kV and 2.5 kV, respectively.

-

Detection: Full-spectrum acquisition with a narrow mass window (≤ 10 mDa) for target screening.[12]

Toxicological Profile

This compound is classified as a high-toxicity pesticide.[13] Its toxicity stems from its ability to inhibit acetylcholinesterase. Studies have shown that its metabolism can be enantioselective, with different biological behaviors observed for its R and S enantiomers.[13][14] The cytochrome P450 enzyme system (specifically CYP2C11, CYP2D2, and CYP3A2) and carboxylesterases are involved in its metabolism in the liver.[13][14]

Logical Relationship of Analysis

The following diagram illustrates the logical workflow for the analysis of this compound.

Caption: Workflow for the analysis of this compound.

References

- 1. This compound PESTANAL , analytical standard 99675-03-3 [sigmaaldrich.com]

- 2. Uses of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 99675-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | High Purity Reference Standard [benchchem.com]

- 10. This compound Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]

- 11. This compound | High Purity Reference Standard [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isofenphos-Methyl as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which isofenphos-methyl (B51689), an organophosphate insecticide, acts as an inhibitor of acetylcholinesterase (AChE). The document details the metabolic activation required for its toxic action, the nature of its interaction with the enzyme's active site, and the downstream physiological consequences. Furthermore, it includes a detailed protocol for a standard in vitro inhibition assay and summarizes the available data on its inhibitory activity.

Executive Summary

This compound is an organothiophosphate insecticide that functions by disrupting the nervous system of target organisms.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] However, this compound itself is a poor inhibitor. It requires bioactivation through metabolic processes to its potent oxygen analog (oxon) metabolites. The inhibition of AChE by these metabolites is quasi-irreversible and leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous nerve stimulation, paralysis, and ultimately, death. This guide will dissect this mechanism from the initial metabolic transformation to the final enzymatic inactivation.

The General Mechanism of Organophosphate Inhibition of Acetylcholinesterase

Organophosphates (OPs) exert their neurotoxic effects by targeting acetylcholinesterase, a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses.[3][4]

The Structure and Function of Acetylcholinesterase

The active site of AChE is composed of two main subsites:

-

Anionic Site: This site binds the quaternary ammonium (B1175870) group of acetylcholine.

-

Esteratic Site: This site contains a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.[3]

Under normal physiological conditions, AChE rapidly breaks down acetylcholine into choline (B1196258) and acetic acid, a process that allows the postsynaptic membrane to repolarize and prepare for the next nerve impulse.[4]

Organophosphate Interaction with the Active Site

Organophosphates act as "suicide substrates" for AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with the nucleophilic serine residue in the esteratic site of the enzyme. This reaction results in the formation of a stable, covalent phosphate-ester bond, effectively phosphorylating the enzyme.[5] This phosphorylated enzyme is catalytically inactive.[5]

This inhibition is classified as quasi-irreversible because the phosphorylated enzyme is extremely slow to hydrolyze back to its active state.[3] Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This "aged" complex is even more stable and is resistant to reactivation by nucleophilic agents like oximes.

The Specific Mechanism of this compound

This compound is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S).[1] Like many organothiophosphates, it is not a potent AChE inhibitor in its native form and requires metabolic activation to exert its toxic effects.

Metabolic Activation Pathway

The bioactivation of this compound is a multi-step process that occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.

-

Oxidative Desulfuration: The initial and most critical step is the replacement of the sulfur atom with an oxygen atom, converting the parent compound into its oxygen analog, this compound oxon (IFPO). This P=O (oxon) form is a much more potent electrophile and, therefore, a more effective inhibitor of AChE.

-

N-dealkylation and Further Oxidation: Studies in human liver microsomes have shown that this compound can be metabolized to this compound oxon (IFPO), isocarbophos (B1203156), and subsequently to isocarbophos oxon (ICPO). Research indicates that ICPO is the primary and most effective inhibitor of AChE among these metabolites.

The metabolic activation and subsequent inhibition pathway can be visualized as follows:

Quantitative Data on AChE Inhibition

An AChE inhibition bioassay demonstrated that among this compound (IFP) and its metabolites, isocarbophos oxon (ICPO) is the only effective inhibitor of acetylcholinesterase. The parent compound, IFP, exhibits low activity against AChE. This highlights the critical role of metabolic activation in the toxicity of this compound.

| Compound | Chemical Structure | AChE Inhibitory Potency | Notes |

| This compound (IFP) | Organothiophosphate (P=S) | Low / Ineffective | Pro-insecticide requiring metabolic activation. |

| This compound Oxon (IFPO) | Organophosphate (P=O) | Intermediate (Presumed) | An activated metabolite. |

| Isocarbophos Oxon (ICPO) | Organophosphate (P=O) | High / Effective | Identified as the primary effective inhibitor metabolite. |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most common method for determining AChE activity and screening for inhibitors in vitro is the spectrophotometric assay developed by Ellman.

Principle of the Ellman's Assay

The Ellman's method is a colorimetric assay that relies on two coupled reactions:

-

Enzymatic Hydrolysis: AChE hydrolyzes the substrate analog, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863).

-

Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor, such as the activated metabolites of this compound, will decrease the rate of this color change.

Required Reagents and Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

-

0.1 M Phosphate (B84403) Buffer (pH 8.0).

-

10 mM DTNB solution in phosphate buffer.

-

10 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh).

-

Test compound (this compound metabolites) stock solution in a suitable solvent (e.g., DMSO).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of kinetic measurements at 412 nm.

Assay Procedure (96-well Plate Format)

-

Plate Setup:

-

Blank Wells: 100 µL Phosphate Buffer + 50 µL DTNB solution.

-

Control Wells (100% Activity): 50 µL Phosphate Buffer + 25 µL AChE solution + 25 µL solvent (e.g., DMSO).

-

Test Wells: 50 µL Phosphate Buffer + 25 µL AChE solution + 25 µL of the test compound at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at room temperature. This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of the ATCI substrate solution to all wells (except the blank).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V), which is the change in absorbance per minute (ΔAbs/min), for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cholinergic Signaling and the Consequence of Inhibition

The inhibition of AChE leads to a pathological increase in the concentration and duration of acetylcholine at the neuromuscular junction and in the central nervous system. This results in a cholinergic crisis, characterized by hyperstimulation of muscarinic and nicotinic receptors.

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is indirect yet highly effective. It relies on metabolic transformation to its active oxon metabolite, isocarbophos oxon (ICPO), which then acts as a potent, quasi-irreversible inhibitor of AChE. By forming a stable covalent bond with the serine residue in the enzyme's active site, it prevents the breakdown of acetylcholine, leading to a state of constant neuronal stimulation and severe neurotoxicity. Understanding this multi-step mechanism, from bioactivation to enzymatic inhibition, is fundamental for the fields of toxicology, drug development, and environmental science. The provided experimental protocol offers a standard method for quantifying such inhibitory effects in a laboratory setting.

References

- 1. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 2. Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarin - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile and Safety Data for Isofenphos-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isofenphos-methyl (B51689) is an organophosphate insecticide characterized by its neurotoxic properties, primarily acting as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of its toxicological profile, including acute, sub-chronic, and reproductive toxicity data. Detailed experimental methodologies for key studies are presented, alongside visualizations of relevant biological pathways and experimental workflows. All quantitative data has been summarized for clear and comparative analysis.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate |

| CAS Number | 99675-03-3 |

| Molecular Formula | C₁₄H₂₂NO₄PS |

| Molecular Weight | 331.37 g/mol |

| Physical State | Colorless to yellow oily liquid |

| Solubility in Water | 24 mg/L (at 20°C) |

Mechanism of Action

As an organophosphate pesticide, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1]

The metabolic activation of this compound is a key step in its toxic action. In mammals, this process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isofenphos-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the organophosphate insecticide, isofenphos-methyl (B51689). The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.

Chemical Identity and Structure

This compound is an organophosphate insecticide. Its chemical structure is characterized by a phosphoramidothioate core with an O-ethyl group, an N-isopropylamino group, and an O-phenyl group which is substituted with an isopropoxycarbonyl group.

| Identifier | Value |

| IUPAC Name | propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate |

| CAS Number | 99675-03-3 |

| Molecular Formula | C₁₄H₂₂NO₄PS |

| Molecular Weight | 331.37 g/mol [1] |

| Canonical SMILES | CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C |

| InChI Key | IXTOWLKEARFCCP-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. The following tables summarize key quantitative data for this compound.

Table 2.1: General Physical Properties

| Property | Value | Source |

| Physical State | Colorless to yellow oily liquid | [AERU, University of Hertfordshire] |

| Melting Point | < -12 °C | [1] |

| Boiling Point | 397.5 °C (predicted) | [AccuStandard, Inc.] |

| Density | 1.175 g/cm³ (predicted) | [ChemicalBook] |

| Vapor Pressure | 0.53 mPa at 20 °C | [2] |

Table 2.2: Solubility and Partitioning Behavior

| Property | Value | Source |

| Solubility in Water | 24 mg/L at 20 °C | [AERU, University of Hertfordshire] |

| Solubility in Organic Solvents | Soluble in organic solvents such as benzene | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.8 (computed) | [3] |

| Henry's Law Constant | 4.20 x 10⁻³ Pa m³/mol at 25 °C (for Isofenphos) | [2] |

Stability

This compound is susceptible to degradation under certain environmental conditions. It is relatively stable at room temperature but can be degraded by strong acids, strong alkalis, high temperatures, and prolonged exposure to light.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound itself is a weak inhibitor of acetylcholinesterase (AChE). Its insecticidal activity is primarily due to its metabolic activation within the target organism. This bioactivation involves two key enzymatic steps: oxidative desulfuration and N-dealkylation, which are mediated by cytochrome P450 (CYP) enzymes. These transformations convert this compound into its potent metabolite, isocarbophos (B1203156) oxon (ICPO), which is an effective inhibitor of AChE.

The inhibition of AChE by ICPO leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This accumulation results in continuous stimulation of cholinergic receptors, leading to neurotoxicity, paralysis, and ultimately the death of the insect.

Signaling Pathway of this compound Activation and Action

Caption: Metabolic activation of this compound and inhibition of acetylcholinesterase.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance. The OECD Guideline 107 (Shake Flask Method) is a commonly used protocol.

Methodology:

-

Preparation of Solutions: A low concentration of this compound is dissolved in either n-octanol or water (whichever is more soluble). The concentration should be below the limit of self-association.

-

Partitioning: A volume of the prepared solution is mixed with a known volume of the other immiscible solvent in a vessel. The vessel is then shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The two phases (n-octanol and water) are separated by centrifugation or other appropriate means.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The logarithm of P (log P) is then reported.

Experimental Workflow for OECD 107

Caption: Generalized workflow for determining the octanol-water partition coefficient via OECD 107.

Determination of Vapor Pressure

Vapor pressure is a critical property for assessing the volatility of a substance. OECD Guideline 104 describes several methods for its determination. The static method is one such approach.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a thermostatically controlled sample cell.

-

Degassing: The sample is degassed to remove any dissolved gases.

-

Equilibration: The temperature of the sample cell is precisely controlled, and the system is allowed to reach thermal and vapor pressure equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure transducer.

-

Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.

Determination of Hydrolysis as a Function of pH

The rate of hydrolysis is important for determining the persistence of a chemical in aqueous environments. OECD Guideline 111 provides a tiered approach for this assessment.

Methodology:

-

Tier 1 (Preliminary Test): A sterile aqueous buffer solution at pH 4, 7, and 9 is treated with this compound and incubated in the dark at an elevated temperature (e.g., 50 °C) for a set period (e.g., 5 days). The concentration of the parent compound is measured at the beginning and end of the incubation.

-

Tier 2 (Hydrolysis of Unstable Substances): If significant hydrolysis is observed in Tier 1, further studies are conducted at different temperatures to determine the hydrolysis rate constants.

-

Tier 3 (Identification of Hydrolysis Products): If significant degradation occurs, the major hydrolysis products are identified using analytical techniques such as LC-MS/MS or GC-MS.

This in-depth guide provides foundational knowledge on the physical and chemical properties of this compound, crucial for its scientific evaluation and application. The provided data and methodologies serve as a valuable resource for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Laboratory Synthesis of Isofenphos-methyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible laboratory-scale synthesis pathway for Isofenphos-methyl (B51689) (IUPAC name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate)[1][2]. This compound is an organophosphate insecticide.[3][4] The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, isopropyl salicylate (B1505791), followed by its reaction with a phosphorus-containing reactant to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthesis pathway.

Step 1: Synthesis of Isopropyl Salicylate

The initial step involves the Fischer esterification of salicylic (B10762653) acid with isopropyl alcohol to produce isopropyl salicylate.[3][5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[3]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with salicylic acid and an excess of isopropyl alcohol. The flask is equipped with a reflux condenser.

-

Catalyst Addition: Concentrated sulfuric acid is cautiously added to the reaction mixture as a catalyst.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a specified duration to drive the esterification to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. Unreacted salicylic acid may precipitate and can be removed by filtration. The filtrate is then neutralized with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and any remaining unreacted salicylic acid. The organic layer containing isopropyl salicylate is separated. Further purification can be achieved through distillation.

Data Presentation:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 1 | - | [3] |

| Isopropyl Alcohol | C₃H₈O | 60.10 | Excess | - | [3] |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic | - | [3] |

| Isopropyl Salicylate | C₁₀H₁₂O₃ | 180.20 | - | ~95 (based on converted salicylic acid) | [3] |

Step 2: Synthesis of O-Methyl N-isopropyl phosphoramidochloridothioate (Intermediate)

This key intermediate can be synthesized from thiophosphoryl chloride (PSCl₃) by sequential reaction with methanol (B129727) and isopropylamine. This is an adaptation from general methods for preparing phosphoramidothioates.[6][7][8][9]

Experimental Protocol:

-

Reaction of PSCl₃ with Methanol: Thiophosphoryl chloride is reacted with one equivalent of methanol in an inert solvent at a low temperature to form O-methyl phosphorodichloridothioate.

-

Reaction with Isopropylamine: The resulting O-methyl phosphorodichloridothioate is then reacted with two equivalents of isopropylamine. The first equivalent acts as a nucleophile, substituting one of the chlorine atoms, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct. This reaction yields O-methyl N-isopropyl phosphoramidochloridothioate.

-

Purification: The product can be purified by distillation under reduced pressure.

Data Presentation:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Notes |

| Thiophosphoryl Chloride | PSCl₃ | 169.38 | 1 | Starting material |

| Methanol | CH₄O | 32.04 | 1 | Reacts in the first step |

| Isopropylamine | C₃H₉N | 59.11 | 2 | Reacts in the second step |

| O-Methyl N-isopropyl phosphoramidochloridothioate | C₄H₁₁ClNOPS | 187.63 | - | Intermediate product |

Step 3: Synthesis of this compound

The final step is the coupling of isopropyl salicylate with O-methyl N-isopropyl phosphoramidochloridothioate in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Isopropyl salicylate is dissolved in an appropriate aprotic solvent in a reaction flask.

-

Base Addition: A suitable base (e.g., triethylamine (B128534) or potassium carbonate) is added to the solution to act as a proton scavenger.

-

Reactant Addition: O-methyl N-isopropyl phosphoramidochloridothioate is added dropwise to the mixture at a controlled temperature.

-

Reaction Conditions: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the salt byproduct. The filtrate is washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography to yield this compound.

Data Presentation:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Reference |

| Isopropyl Salicylate | C₁₀H₁₂O₃ | 180.20 | 1 | [3] |

| O-Methyl N-isopropyl phosphoramidochloridothioate | C₄H₁₁ClNOPS | 187.63 | 1 | |

| Base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | 1.1 | |

| This compound | C₁₄H₂₂NO₄PS | 331.37 | - | [1][10] |

Synthesis Pathway Visualization

Caption: Synthesis pathway of this compound.

References

- 1. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. CN1069892C - Process for synthesizing isopropyl salicylate - Google Patents [patents.google.com]

- 4. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]

- 7. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 8. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 9. WO2020018914A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

Metabolic Fate of Isofenphos-Methyl in Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-methyl (B51689) is an organophosphate insecticide used to control a variety of soil-dwelling insects. Understanding its metabolic fate in the soil environment, particularly its degradation by microorganisms, is crucial for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the microbial metabolism of this compound in soil, detailing the degradation pathways, key metabolites, and the enzymes involved. It also presents quantitative data on its degradation kinetics and detailed experimental protocols for its study.

Data Presentation: Degradation of this compound in Soil

The degradation of this compound in soil is influenced by various factors, including soil type, pH, temperature, moisture content, and the presence of adapted microbial populations. The following tables summarize quantitative data from various studies on the degradation of this compound and its metabolites.

Table 1: Degradation of this compound in Different Soil Types

| Soil Type | History of this compound Use | Initial Concentration (ppm) | % Remaining after 4 Weeks | Reference |

| Iowa Cornfield Soil | Yes | 5 | 13 - 42 | [1][2] |

| Iowa Cornfield Soil | No | 5 | 63 - 75 | [1][2] |

Table 2: Half-life of this compound Enantiomers in Vegetables

| Vegetable | (R)-(-)-isofenphos-methyl Half-life (days) | (S)-(+)-isofenphos-methyl Half-life (days) | Reference |

| Pak Choi | 2.2 | 1.9 | [3] |

| Cowpea | Faster degradation than (S)-(+)-isomer | Slower degradation than (R)-(-)-isomer | [4] |

| Cucumber | Faster degradation than (S)-(+)-isomer | Slower degradation than (R)-(-)-isomer | [4] |

| Pepper | Slower degradation than (S)-(+)-isomer | Faster degradation than (R)-(-)-isomer | [4] |

Metabolic Pathways of this compound

The microbial degradation of this compound in soil proceeds through two primary pathways: hydrolysis and oxidation.

Hydrolytic Pathway

The principal and most rapid degradation pathway, especially in soils with a history of this compound application, is the hydrolysis of the P-O-aryl bond.[1][2] This reaction is catalyzed by the enzyme This compound hydrolase , which has been identified in bacteria such as Arthrobacter sp.[5] The hydrolysis of this compound yields two main products: isopropyl salicylate (B1505791) and the phosphoramidothioate moiety (O-ethyl N-isopropylphosphoramidothioic acid).

Initial hydrolytic cleavage of this compound.

The resulting isopropyl salicylate is further metabolized by soil microorganisms. The degradation of salicylate typically proceeds through catechol, which then undergoes ring cleavage and enters the tricarboxylic acid (TCA) cycle, ultimately leading to the formation of carbon dioxide (CO2).[1][2]

Degradation of the isopropyl salicylate moiety.

The fate of the phosphoramidothioate moiety is less well-documented in the context of this compound degradation. However, studies on similar organophosphorus compounds suggest that it is likely hydrolyzed to ethanol, isopropylamine, and phosphoric acid, which can then be utilized by microorganisms as nutrient sources.

Oxidative Pathway

In soils without a history of this compound use, an oxidative pathway can be more prominent. This pathway involves the conversion of this compound to its more toxic oxygen analog, This compound oxon . This conversion is thought to be primarily a non-biological process in the soil.[6] this compound oxon is more persistent in the soil than the parent compound.

Oxidative conversion to this compound oxon.

Experimental Protocols

Isolation of this compound Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of degrading this compound from soil.

Materials:

-

Soil sample from a site with a history of this compound application.

-

Minimal Salt Medium (MSM) containing (per liter of distilled water): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (0.5 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), FeSO4·7H2O (0.001 g), MnSO4·H2O (0.001 g).

-

This compound (analytical grade).

-

Sterile flasks, petri dishes, and other standard microbiology lab equipment.

Procedure:

-

Enrichment:

-

Add 10 g of soil to 100 mL of sterile MSM in a 250 mL flask.

-

Add this compound as the sole carbon source to a final concentration of 50 mg/L.

-

Incubate the flask on a rotary shaker (150 rpm) at 30°C for 7 days.

-

After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound degrading microorganisms.[7]

-

-

Isolation:

-

After the final enrichment step, serially dilute the culture in sterile MSM.

-

Plate the dilutions onto MSM agar (B569324) plates containing 50 mg/L this compound.

-

Incubate the plates at 30°C for 5-7 days and observe for bacterial colony formation.

-

Isolate distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures.[7]

-

-

Characterization:

-

Characterize the isolated pure cultures based on their morphological, biochemical, and 16S rRNA gene sequencing to identify the bacterial species.

-

Workflow for isolating degrading bacteria.

Soil Microcosm Study of this compound Degradation

This protocol outlines a laboratory-based soil microcosm study to evaluate the degradation kinetics of this compound.

Materials:

-

Fresh soil, sieved (<2 mm).

-

Glass jars or beakers for microcosms.

-

This compound solution of known concentration.

-

[¹⁴C]-labeled this compound (for mineralization studies).

-

Incubator.

-

Extraction solvent (e.g., acetone:methanol 1:1 v/v).

-

Analytical instruments (GC-MS or LC-MS/MS).

Procedure:

-

Microcosm Setup:

-

Place 50 g of sieved soil into each microcosm vessel.

-

Adjust the soil moisture to 60% of its water-holding capacity.

-

Pre-incubate the soil microcosms at the desired temperature (e.g., 25°C) for one week to stabilize the microbial community.

-

-

Treatment Application:

-

Spike the soil with this compound solution to achieve the desired initial concentration (e.g., 5 mg/kg). For mineralization studies, a mixture of labeled and unlabeled this compound is used.

-

Thoroughly mix the soil to ensure even distribution of the pesticide.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

For mineralization studies, trap the evolved ¹⁴CO₂ in a sodium hydroxide (B78521) solution.

-

-

Sampling and Extraction:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms.

-

Extract the soil samples with an appropriate solvent (e.g., 100 mL of acetone:methanol 1:1) by shaking for 2 hours.

-

Centrifuge the samples and collect the supernatant. Repeat the extraction process twice.

-

-

Analysis:

-

Analyze the extracts for the concentration of this compound and its metabolites using GC-MS or LC-MS/MS.

-

For mineralization studies, quantify the radioactivity in the CO₂ traps using liquid scintillation counting.

-

Workflow for a soil microcosm study.

Conclusion

The metabolic fate of this compound in soil is predominantly driven by microbial activity, with hydrolysis being the key initial step in its degradation, especially in adapted soils. The formation of isopropyl salicylate and its subsequent mineralization to CO2 represents a significant detoxification pathway. In contrast, the formation of the more persistent this compound oxon highlights a potential environmental concern in non-adapted soils. The provided data and experimental protocols offer a valuable resource for researchers investigating the environmental behavior of this insecticide and for the development of bioremediation strategies for contaminated sites. Further research is warranted to fully elucidate the degradation of the phosphoramidothioate moiety and to characterize the full enzymatic machinery involved in the complete mineralization of this compound.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Enhanced Degradation of Isofenphos by Soil Microorganisms | Semantic Scholar [semanticscholar.org]

- 3. Enantioselective determination of the chiral pesticide this compound in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective analysis and degradation of this compound in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An this compound hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Isofenphos-Methyl: A Technical Guide to Its Degradation Products and Their Associated Toxicities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos-methyl (B51689) is an organophosphate insecticide that has been subject to scrutiny due to its potential environmental and human health impacts. Understanding the degradation of this compound and the toxicological profiles of its resulting metabolites is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the primary degradation products of this compound, their known toxicities, and the experimental methodologies employed in their analysis. The document summarizes quantitative toxicity data, details relevant experimental protocols, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

This compound, a chiral organophosphorus pesticide, is primarily used to control soil-dwelling insects.[1] Like many organophosphates, its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] The environmental fate and metabolic transformation of this compound are of significant interest as its degradation can lead to the formation of metabolites with potentially equal or greater toxicity than the parent compound. This guide focuses on the key degradation products—this compound oxon (IFPO), isocarbophos (B1203156) oxon (ICPO), and isopropyl salicylate—and their toxicological significance.

Degradation Pathways of this compound

The degradation of this compound can occur through biotic and abiotic processes in various environmental matrices, including soil, water, and within biological systems. The primary transformation pathways involve oxidation and hydrolysis.

2.1. Metabolic Activation to Oxon Analogs

In biological systems, particularly in mammals, this compound undergoes metabolic activation mediated by cytochrome P450 (CYP) enzymes.[2] This process involves the oxidative desulfuration of the parent compound, converting the thion (P=S) group to an oxon (P=O) group. This results in the formation of this compound oxon (IFPO), a more potent inhibitor of acetylcholinesterase.[3] Further metabolism can lead to the formation of isocarbophos oxon (ICPO).[2]

References

- 1. This compound | High Purity Reference Standard [benchchem.com]

- 2. Enantioselective disposition and metabolic products of this compound in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Environmental Fate of Isofenphos-Methyl: A Technical Guide to its Persistence in Diverse Soil Ecosystems

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive technical guide has been compiled to elucidate the environmental persistence of isofenphos-methyl (B51689), an organophosphate insecticide, across various soil types. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the factors governing its degradation, detailed experimental protocols for its detection, and a summary of its persistence data.

This compound's longevity in the soil is a critical factor in assessing its potential environmental impact. Its persistence is not uniform and is significantly influenced by the physical and chemical properties of the soil, as well as the microbial communities present. Understanding these dynamics is paramount for environmental risk assessment and the development of sustainable agricultural practices.

Quantitative Analysis of this compound Persistence

The environmental persistence of this compound is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter varies considerably with soil type and environmental conditions.

| Soil Type | Condition | Half-life (DT50) in days | Reference |

| General Aerobic Soil | Aerobic | 352 | --INVALID-LINK-- |

| Sand (Mineral Soil) | Field | ~84 (50% remaining at 12 weeks) | [1] |

| Muck (Organic Soil) | Field | ~84 (50% remaining at 12 weeks) | [1] |

| Silt Loam | Aerobic | 59 | --INVALID-LINK-- |

| Sandy Loam | Aerobic | 127 | --INVALID-LINK-- |

Note: The persistence of this compound is significantly influenced by the history of its application. Soils with a history of this compound use exhibit enhanced degradation due to the adaptation of microbial populations. In such "history" soils, between 13% and 42% of the applied isofenphos (B1672234) remained after 4 weeks, compared to 63% to 75% in "non-history" soils[2].

Factors Influencing Degradation

The degradation of this compound in soil is a complex process governed by both abiotic and biotic factors.

Abiotic Degradation:

-

Hydrolysis: The breakdown of the molecule by reaction with water. This process is influenced by soil pH.

-

Photolysis: Degradation induced by sunlight, which is more relevant on the soil surface[3].

Biotic Degradation:

-

Microbial Metabolism: This is the primary pathway for this compound degradation in soil. Certain soil microorganisms, such as bacteria of the Pseudomonas genus, can utilize this compound as a source of carbon and phosphorus[2]. This enhanced biodegradation is more rapid in soils with a history of this compound application[2]. The degradation process involves the cleavage of the phosphoester bond, leading to the formation of metabolites such as isopropyl salicylate (B1505791) and carbon dioxide[2]. Another identified degradation product is isofenphos oxon, which is formed through oxidative desulfuration[3].

Experimental Protocols for Persistence Studies

Accurate assessment of this compound persistence requires robust analytical methodologies. The following outlines a general workflow for its analysis in soil samples.

Workflow for this compound Residue Analysis in Soil

Detailed Methodologies

1. Sample Preparation and Extraction (based on QuEChERS-like principles):

-

Sample Homogenization: Air-dry the collected soil samples at room temperature and sieve them through a 2 mm mesh to ensure homogeneity.

-

Extraction:

-

Weigh 10-15 g of the prepared soil into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (B52724) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

The resulting supernatant is ready for analysis.

3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique for the quantification of this compound.

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient program is employed to separate this compound from other matrix components.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) can also be used.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detector: A UV detector set at the appropriate wavelength or a mass spectrometer for more definitive identification and quantification.

-

Microbial Degradation Pathway

The biodegradation of this compound by microorganisms like Pseudomonas sp. is a critical process in its environmental detoxification. The pathway involves a series of enzymatic reactions that break down the complex molecule into simpler, less toxic compounds.

The initial steps in the microbial degradation of this compound are believed to involve either an oxidative desulfuration to form the more toxic intermediate, this compound oxon, or a direct hydrolysis of the phosphoester bond. Both this compound and its oxon analog are then susceptible to hydrolysis by phosphotriesterases, enzymes that are prevalent in various soil microorganisms. This hydrolysis cleaves the molecule, yielding isopropyl salicylate, which can then be further metabolized by the microbial community and ultimately mineralized to carbon dioxide and water.

This technical guide provides a foundational understanding of the environmental fate of this compound in soil ecosystems. Further research is warranted to delineate the specific enzymatic and genetic mechanisms of its degradation in a wider range of soil types and to develop more precise predictive models for its environmental persistence.

References

Bioaccumulation Potential of Isofenphos-methyl in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of isofenphos-methyl (B51689), an organophosphate insecticide, in aquatic organisms. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates relevant biological and experimental workflows.

Executive Summary

This compound is an insecticide with a notable potential for bioaccumulation in aquatic ecosystems. Its physicochemical properties, particularly a log K_ow greater than 3, indicate a tendency to partition from water into the fatty tissues of aquatic organisms.[1][2] Studies have demonstrated that this compound can accumulate in fish, with bioconcentration factors (BCFs) reaching levels that suggest a high potential for bioaccumulation.[3] This accumulation can lead to adverse effects, including neurotoxicity and developmental issues in aquatic species.[4] Understanding the dynamics of this compound's uptake, metabolism, and depuration is crucial for assessing its environmental risk.

Quantitative Bioaccumulation Data

The bioaccumulation of this compound is quantified using metrics such as the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[1][5] Available data for isofenphos, the parent compound of this compound, indicate a high potential for bioconcentration in aquatic organisms.[3]

| Parameter | Species | Tissue | Value | Exposure Concentration | Duration | Reference |

| BCF | Fish | Fillet | 94.5 | Not Specified | Not Specified | [3] |

| BCF | Fish | Viscera | 469 | Not Specified | Not Specified | [3] |

| BCF | Fish | Whole Body | 277 | Not Specified | Not Specified | [3] |

Note: The provided BCF values are for isofenphos. Data specific to this compound in a variety of aquatic species and under different experimental conditions are limited in the readily available literature.

Experimental Protocols

The assessment of a pesticide's bioaccumulation potential in fish is typically conducted following standardized guidelines, such as the OECD Test Guideline 305.[2][6] These studies generally consist of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[1]

General Bioaccumulation Study Protocol (Following OECD 305 Principles)

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish through aqueous exposure.

Test Organism: A species with a low fat content and a known life history, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

Apparatus: A flow-through or semi-static system that maintains a constant concentration of the test substance in the water.

Procedure:

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a minimum of one week.

-

Uptake Phase: A group of fish is exposed to a constant, sublethal concentration of this compound in the test water. The duration of this phase is typically 28 days but can be extended until a steady state is reached (the concentration of the substance in the fish no longer increases).[1] Water and fish tissue samples are collected at regular intervals for analysis.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, uncontaminated medium.[1] Fish and water samples continue to be collected to determine the rate of elimination of the substance from the fish. This phase continues until the substance is significantly depleted from the fish tissues.

-

Chemical Analysis: The concentrations of this compound and its primary metabolites in water and fish tissue samples are determined using sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (C_f) to the concentration in the water (C_w) at steady state (BCF = C_f / C_w).[5] If a steady state is not reached, the kinetic BCF (BCF_K) is calculated from the uptake (k₁) and depuration (k₂) rate constants (BCF_K = k₁ / k₂).[1]

Analytical Method for this compound Detection

Principle: Quantification of this compound and its metabolites in biological and environmental matrices.

Sample Preparation:

-

Water: Direct injection or solid-phase extraction (SPE) to concentrate the analytes.[9][10]

-

Tissue: Homogenization of the tissue, followed by solvent extraction (e.g., with acetonitrile (B52724) or dichloromethane) and cleanup using techniques like silica (B1680970) gel chromatography to remove interfering substances.[7][8]

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.[7][8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a wide range of compounds, including metabolites.[10]

Quality Control: Use of internal standards, calibration curves, and fortified samples to ensure the accuracy and precision of the results.[10]

Visualizations

Signaling Pathway of this compound Metabolism and Action

Caption: Conceptual metabolic pathway of this compound in fish.

Experimental Workflow for Bioaccumulation Assessment

References

- 1. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxic effects of this compound on zebrafish embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 9. Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility of Isofenphos-methyl

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of isofenphos-methyl (B51689) in water and various organic solvents. The document details quantitative solubility data, outlines a standard experimental protocol for its determination, and illustrates key related pathways and workflows. This compound is an organophosphate insecticide with the chemical formula C₁₄H₂₂NO₄PS[1][2]. Its efficacy and environmental fate are significantly influenced by its solubility characteristics. Understanding these properties is crucial for formulation development, environmental modeling, and toxicological studies.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic media. As an organophosphate, it exhibits limited solubility in water but is readily soluble in many organic solvents[3]. The data below has been compiled from various technical sources.

| Solvent | Temperature (°C) | Solubility | Source/Comment |

| Water | 20 | 24 mg/L | [4][5] |

| Methanol | Not Specified | Slightly Soluble | [6][7] |

| Chloroform | Not Specified | Slightly Soluble | [6][7] |

| Common Organic Solvents (e.g., acetone, toluene, dichloromethane) | Not Specified | Readily Soluble | [3] The related compound, isofenphos, is readily soluble in these solvents[8][9]. |

Experimental Protocols

The determination of a compound's solubility is a fundamental requirement for regulatory and research purposes. The Shake-Flask method is a widely accepted standard for determining the water solubility of substances and is described in OECD Guideline 105[10][11].

Detailed Experimental Protocol: Shake-Flask Method (based on OECD Guideline 105)

This protocol is suitable for determining the solubility of substances with values greater than 10⁻² g/L[11][12][13].

1. Principle: An excess amount of this compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of this compound in the aqueous phase is determined by a suitable analytical method.

2. Materials and Reagents:

-

Test Substance: Analytical grade this compound (>95% purity).

-

Solvent: Double-distilled water or other high-purity solvent.

-

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control (e.g., water bath).

-

Centrifuge capable of maintaining constant temperature.

-

Flasks with sufficient volume and airtight stoppers.

-

Analytical balance.

-

Syringes and filters (e.g., 0.22 µm PTFE or nylon)[14].

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD) or Gas Chromatography (GC) system.

-

3. Procedure:

-

Preparation:

-

An amount of this compound in excess of its expected solubility is added to a flask.

-

A known volume of the solvent (e.g., water) is added to the flask.

-

The flask is securely sealed to prevent evaporation.

-

-

Equilibration:

-

The flasks are placed in a thermostatically controlled shaker or water bath, preferably at 20 ± 0.5 °C[12].

-

The mixture is agitated at a constant rate. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

-

To determine if equilibrium has been reached, samples are taken at regular intervals (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when three consecutive samples show concentrations that do not vary by more than ±5%.

-

-

Phase Separation / Sample Processing:

-

Once equilibrium is achieved, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material.

-

To ensure complete removal of suspended microparticles, the saturated solution is centrifuged at the test temperature[13].

-

An aliquot of the clear supernatant is carefully removed using a syringe.

-

The aliquot is filtered through a membrane filter (e.g., 0.22 µm) that does not absorb the test substance. The first portion of the filtrate should be discarded.

-

-

Analysis:

-

The concentration of this compound in the clear, filtered saturated solution is determined using a validated, substance-specific analytical method such as HPLC or GC.

-

A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of this compound in the sample.

-

4. Data Calculation: The solubility is calculated as the average of at least three independent determinations. The results are expressed in mass per volume of solution (e.g., mg/L or g/100 mL).

Mandatory Visualizations

Experimental and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the biochemical mechanism of action for this compound.

The primary mode of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme[4][5]. In a normal synapse, AChE breaks down the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound binds to AChE, rendering it inactive[15][16][17]. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of postsynaptic receptors and resulting in neurotoxicity[16][18].

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 6. 99675-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 99675-03-3 [m.chemicalbook.com]

- 8. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - ISOFENPHOS [extoxnet.orst.edu]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. materialneutral.info [materialneutral.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Metabolism of Isofenphos-Methyl in Mammalian Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of isofenphos-methyl (B51689) (IFP), a chiral organophosphorus insecticide, within mammalian liver microsomes. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and potential for bioaccumulation. This document outlines the primary metabolic pathways, the key enzymes involved, quantitative data on metabolite formation, and detailed experimental protocols for studying its metabolism in vitro.

Core Concepts in this compound Metabolism

The metabolism of this compound in the liver is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme superfamily and carboxylesterases.[1][2] The key biotransformation reactions include oxidative desulfuration and N-dealkylation, which convert the parent compound into several metabolites.[1] These metabolic processes are crucial in determining the compound's activation to more toxic forms or its detoxification and subsequent elimination.

Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes leads to the formation of three primary metabolites: this compound oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO).[1][3] The conversion of this compound to its oxon analogue, IFPO, is a critical activation step, as the oxon form is a more potent inhibitor of acetylcholinesterase.

dot

Caption: Metabolic pathway of this compound.

Quantitative Analysis of Metabolite Formation

In vitro studies using human liver microsomes have quantified the formation of the primary metabolites of this compound. The following table summarizes the relative abundance of each metabolite detected.

| Metabolite | Abbreviation | Formation (%) |

| This compound Oxon | IFPO | 52.7 |

| Isocarbophos | ICP | 14.2 |

| Isocarbophos Oxon | ICPO | 11.2 |

Data sourced from a study on human liver microsomes.[1]

In studies with male Sprague Dawley rats, after 48 hours of exposure, isocarbophos oxon (ICPO) was the main compound detected in the blood (up to 75%) and urine (up to 77%).[2][3] The amount of the parent compound, this compound, detected in the liver of these rats varied depending on the enantiomer administered, ranging from 4.1% to 41.0% of the initial dose.[2][3]

Key Enzymes in this compound Metabolism

The biotransformation of this compound is catalyzed by specific cytochrome P450 isoforms. In humans, the key enzymes identified are CYP3A4, CYP2E1, and CYP1A2.[1] In rats, the responsible isoforms include CYP2C11, CYP2D2, and CYP3A2, along with carboxylesterases.[2][3]

Experimental Protocols

This section provides a generalized protocol for the in vitro metabolism of this compound using mammalian liver microsomes, based on common methodologies for organophosphorus pesticide metabolism studies.

Microsomal Incubation

References

Neurotoxic Effects of Isofenphos-methyl on Non-target Organisms: A Technical Guide

Abstract

Isofenphos-methyl (B51689), an organophosphate insecticide, has been utilized for the control of various insect pests. However, its application raises significant concerns regarding its neurotoxic impact on non-target organisms. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, detailing its mechanism of action, summarizing toxicological data, and outlining experimental methodologies for its assessment. The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2][3] Additionally, exposure to this compound has been associated with the induction of oxidative stress, further contributing to its neurotoxic profile.[1][4] This document is intended for researchers, scientists, and drug development professionals, providing in-depth information to aid in the risk assessment and understanding of the environmental and physiological consequences of this compound exposure.

Introduction

Organophosphate (OP) insecticides, including this compound, are a class of pesticides that act as potent inhibitors of acetylcholinesterase (AChE).[1][2][3] While effective against target pests, their broad-spectrum activity poses a significant threat to a wide range of non-target organisms, including invertebrates, vertebrates, and beneficial insects. The neurotoxic effects of this compound stem from its ability to disrupt cholinergic neurotransmission, leading to a cascade of adverse physiological and behavioral outcomes.[1] This guide synthesizes the current scientific knowledge on the neurotoxicity of this compound, with a focus on quantitative toxicological data, experimental protocols for assessment, and the underlying biochemical pathways.

Mechanism of Neurotoxicity

The primary mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3] This process is initiated through the metabolic activation of this compound to its more potent oxygen analog, this compound oxon.

Acetylcholinesterase Inhibition

In the nervous system, AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound oxon phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of AChE leads to the accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors, paralysis, and ultimately, death in target and non-target organisms.[1]

References

Genotoxicity of Isofenphos-Methyl and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofenphos-methyl (B51689) is an organophosphate insecticide that undergoes metabolic activation to exert its biological effects. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound and outlines the standard methodologies for assessing the genotoxic potential of the parent compound and its principal metabolites. Due to the voluntary cancellation of isofenphos (B1672234) registration, detailed public data from regulatory submissions are scarce. Consequently, this guide focuses on the metabolic processes and the established experimental protocols for key genotoxicity assays, providing a foundational framework for researchers in toxicology and drug development.

Introduction

This compound belongs to the organophosphate class of pesticides, which are known for their inhibition of acetylcholinesterase. The biological activity and potential toxicity of many organophosphates are intrinsically linked to their metabolic fate within an organism. Understanding the transformation of this compound into its metabolites is therefore critical for a thorough assessment of its toxicological profile, including its potential to cause genetic damage. This guide will detail the metabolic pathways and describe the standard battery of tests used to evaluate genotoxicity.

Metabolism of this compound

The metabolism of this compound is a critical activation process, primarily occurring in the liver. This biotransformation is mediated by the cytochrome P450 (CYP) enzyme system. The key metabolic steps involve oxidative desulfuration and N-dealkylation, leading to the formation of more potent acetylcholinesterase inhibitors.

Recent studies in human liver microsomes and rat models have identified the primary metabolites of this compound (IFP) as:

-

This compound oxon (IFPO): Formed through oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom. This conversion significantly increases the compound's anticholinesterase activity.

-

Isocarbophos (B1203156) (ICP): Formed via N-dealkylation.

-